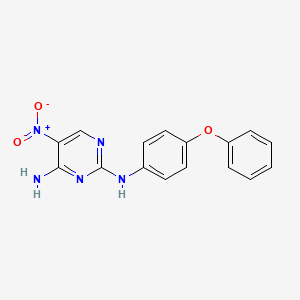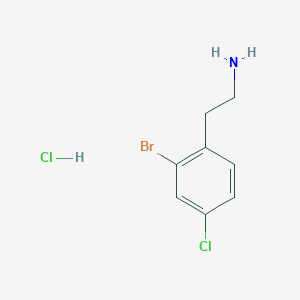![molecular formula C13H8F5NO B2639949 2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol CAS No. 329779-37-5](/img/structure/B2639949.png)
2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol” has the CAS Number: 329779-37-5 and a molecular weight of 289.2 . The IUPAC name for this compound is 2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8F5NO/c14-8-9(15)11(17)13(12(18)10(8)16)19-5-6-3-1-2-4-7(6)20/h1-4,19-20H,5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 289.2 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
This compound is used in various chemical synthesis processes . It is often used as a building block in the creation of more complex molecules due to its unique structure and properties .
Preparation of 2,3,4,5-Tetrafluorophenol
“2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol” can be used in the preparation of 2,3,4,5-tetrafluorophenol . This is achieved through a process that involves the intramolecular cyclization of the salt of this acid in the presence of K2CO3 .
Desulfurization
The compound is used in desulfurization processes . The potassium salt of 2- [6-hydroxy (2,3,4,5-tetrafluorophenyl)-thio]acetic acid, which is formed during the preparation of 2,3,4,5-tetrafluorophenol, is converted into a methyl ester and desulfurized with Raney nickel to form 2,3,4,5-tetrafluorophenol .
Optoelectronic Applications
The pentafluorophenyl substituted benzimidazole, which can be synthesized from “2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol”, is introduced as a building block of conjugated polymers for optoelectronic applications .
Synthesis of Copolymers
This compound is used in the synthesis of copolymers . For example, it can be used in the synthesis of a copolymer bearing fluorene as the comonomer .
Material Science
In the field of material science, this compound is used due to its unique properties . Its structure allows it to be used in the creation of materials with specific characteristics .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm. The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Wirkmechanismus
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or pi-pi interactions .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol”. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity .
Eigenschaften
IUPAC Name |
2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-8-9(15)11(17)13(12(18)10(8)16)19-5-6-3-1-2-4-7(6)20/h1-4,19-20H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITIVVCYGUAUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C(=C(C(=C2F)F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea](/img/structure/B2639867.png)
![8-Hydroxy-6-azaspiro[3.5]nonan-5-one](/img/structure/B2639868.png)

![3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2639872.png)




![Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate](/img/structure/B2639881.png)

![2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide](/img/structure/B2639883.png)


![4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2639889.png)